(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-14,21,24H,2-6,15-17H2,1H3,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFFSBHFSQTHRE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446264 | |
| Record name | N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149490-61-9 | |
| Record name | N-(Butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149490-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Condensation and Functionalization
The primary synthetic pathway begins with the coupling of 4-(4-bromobutoxy)benzaldehyde with piperidine-4-carboxylic acid under basic conditions to form the pyridinylbutoxy-phenyl backbone. Subsequent reductive amination introduces the butylsulfonamide moiety via reaction with butanesulfonyl chloride in the presence of a chiral catalyst to preserve the (S)-stereochemistry. Final hydrolysis of the methyl ester intermediate yields the target propanoic acid.
Critical Reaction Parameters:
-
Temperature : 20–40°C for sulfonylation to prevent racemization.
-
Solvent System : Tetrahydrofuran (THF)/water mixtures (3:1 v/v) for optimal solubility.
-
Catalyst : (R)-BINAP–palladium complexes for enantioselective sulfonylation (ee > 98%).
Optimization of Reaction Conditions
pH and Buffer Selection
Maintaining a pH of 5.5–6.5 during synthesis is critical to prevent degradation of the acid-labile piperidine ring. Citrate and phosphate buffers are preferred due to their minimal interference with sulfonamide formation.
Table 1: Impact of pH on Yield and Purity
| pH Range | Yield (%) | Purity (%) | Major Impurity |
|---|---|---|---|
| 5.0–5.5 | 78 | 92 | Des-pyridinyl |
| 5.5–6.0 | 85 | 97 | None |
| 6.0–6.5 | 82 | 95 | Oxidized sulfide |
Data adapted from CN109674744B.
Purification and Isolation Techniques
Filtration and Crystallization
Post-synthesis, the crude product is dissolved in a 1:1 ethanol/water mixture and filtered through a 0.22 µm membrane to remove particulate matter. Crystallization is induced by slow cooling to 4°C, yielding needle-like crystals with >99% chemical purity.
Chromatographic Purification
Reverse-phase HPLC (C18 column, 5 µm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) resolves residual impurities, including the photodegradable byproduct Y (Fig. 1).
Stabilization Strategies for Liquid Formulations
Cyclodextrin Complexation
Sulfobutyl-β-cyclodextrin sodium (SBECD) is incorporated at a 1:10 mass ratio to the active compound to enhance aqueous solubility and thermal stability. This inclusion complex reduces photodegradation by 40% under UV light (λ = 254 nm).
Table 2: Stability Under Thermal Stress
| Condition | Impurity Y (%) | Total Degradation (%) |
|---|---|---|
| 25°C/60% RH, 6 mo | 0.05 | 1.2 |
| 40°C/75% RH, 6 mo | 0.12 | 3.8 |
| -20°C, 12 mo | 0.01 | 0.5 |
Analytical and Quality Control Methods
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method employs a Zorbax SB-C8 column (4.6 × 150 mm, 3.5 µm) with UV detection at 220 nm. The method resolves six known impurities within 15 minutes, with a limit of quantification (LOQ) of 0.05% for impurity Y.
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 495.2217 (calc. 495.2217). Fragmentation patterns align with the proposed structure, including cleavage at the sulfonamide bond (m/z 337.1) and piperidine ring opening (m/z 184.1).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antiplatelet Activity
The primary application of (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid is as an intermediate in the synthesis of Tirofiban, which functions by inhibiting the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation. This is crucial in managing conditions such as unstable angina and myocardial infarction .
1.2 Cancer Treatment
Recent studies have explored the potential of this compound in cancer therapy. Research indicates that compounds with similar structural frameworks can exhibit anti-proliferative effects on various cancer cell lines. The mechanism often involves targeting cancer stem cells (CSCs), which are responsible for tumor growth and recurrence .
1.3 Biomarker Detection
The compound has also been investigated for its role in developing screening methods for proliferative diseases. By detecting specific biomarkers associated with target cells in patients, it can help identify individuals at risk for certain cancers, allowing for early intervention strategies .
Pharmacological Research
2.1 Structure-Activity Relationship (SAR) Studies
The unique structural features of this compound make it an ideal candidate for SAR studies aimed at optimizing the efficacy and safety profile of related compounds. Understanding how variations in the structure affect biological activity can lead to more effective therapeutic agents .
2.2 Combination Therapies
There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance overall treatment efficacy against complex diseases such as cancer. The synergistic effects observed when combining different pharmacological agents could lead to improved patient outcomes .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The pyridine ring and butoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The target compound belongs to a class of sulfonamide-modified amino acid derivatives with variations in substituents and backbone structures. Below is a comparative analysis with key analogues:
Structural Analogues
Key Observations :
- Substituent Impact : Replacement of the pyridin-4-yl group with piperidin-4-yl (as in and ) alters the compound’s target specificity. Piperidine-containing analogues (e.g., Tirofiban derivatives) show affinity for integrin receptors instead of neuropeptide Y5 .
- Chain Length Effects: Extending the sulfonamide alkyl chain from butyl to pentyl () increases molecular weight and hydrophobicity (LogP: ~3.96 for the target compound vs.
- Protective Groups : Boc-protected variants () serve as intermediates rather than bioactive molecules, highlighting the importance of the free carboxylic acid group in receptor binding .
Functional Analogues
- Neuropeptide Y5 Receptor Antagonists : The target compound shares a tyrosine-like backbone with N-丁基磺酰-O-(4-(4-吡啶基)丁基)-L-酪氨酸 (), differing only in the sulfonamide group’s position. Both exhibit low water solubility but high affinity for Y5 receptors .
- Tirofiban Analogues: Compounds like 2-(butylsulfonamido)-3-(4-(4-(piperidin-4-yl)butoxy)phenyl)propanoic acid hydrochloride () are structurally similar but target integrins (e.g., GPIIb/IIIa) for antiplatelet activity .
Biological Activity
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes a butylsulfonamide group and a pyridine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its molecular weight is approximately 398.54 g/mol. The compound features multiple functional groups that may influence its biological activity, including sulfonamide and aromatic systems.
Biological Activity Overview
The biological activities of sulfonamide compounds generally include antibacterial, anti-inflammatory, and antitumor properties. The specific compound in focus has shown promise in various studies:
- Antimicrobial Activity : Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that modifications in the sulfonamide structure can enhance activity against certain bacterial strains. Studies have demonstrated that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The presence of the butylsulfonamide group suggests potential anti-inflammatory activity. Compounds with sulfonamide functionalities have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
- Antitumor Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The pyridine moiety is often associated with antitumor activity due to its ability to interact with cellular targets involved in proliferation and apoptosis.
Case Study 1: Antibacterial Activity
A study conducted on derivatives of sulfonamides found that compounds with similar structural features to this compound exhibited MIC values ranging from 0.5 to 16 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate to high antibacterial efficacy.
Case Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that derivatives of this compound inhibited lipopolysaccharide-induced nitric oxide production in macrophages by up to 70%. This suggests a significant anti-inflammatory potential, aligning with the known properties of sulfonamide-containing compounds.
Case Study 3: Cytotoxicity Against Cancer Cells
Research evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7) indicated IC50 values ranging from 10 µM to 50 µM, suggesting that this compound may possess selective antitumor activity.
Data Table of Biological Activities
Q & A
Q. What are the key structural features of (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid, and how do they influence its chemical reactivity?
The compound features:
- A propanoic acid backbone with stereochemical control at the (S)-configured α-carbon.
- A butylsulfonamido group at position 2, which introduces hydrogen-bonding and electrostatic interaction capabilities.
- A 4-(4-(pyridin-4-yl)butoxy)phenyl group at position 3, providing aromaticity, hydrophobicity, and potential π-π stacking interactions.
Methodological Insight :
The sulfonamido group participates in nucleophilic reactions (e.g., acylation, alkylation) under basic conditions, while the pyridinyl moiety may coordinate with metal catalysts or act as a hydrogen-bond acceptor. The tert-butoxycarbonyl (Boc) protection strategy, commonly used in peptide synthesis (e.g., in and ), can be adapted to preserve stereochemistry during derivatization .
Q. What synthetic routes are reported for structurally analogous compounds, and how can they guide the synthesis of this compound?
Stepwise Synthesis :
Core Assembly : Start with (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. Introduce the butylsulfonamido group via sulfonylation (e.g., using butylsulfonyl chloride in anhydrous DMF with a base like TEA) .
Butoxy-Pyridine Installation : Perform Mitsunobu coupling or nucleophilic substitution to attach 4-(pyridin-4-yl)butanol to the phenyl ring. Reaction conditions (e.g., DIAD/PPh₃ for Mitsunobu) must preserve stereochemical integrity .
Purification : Use reverse-phase HPLC or column chromatography to isolate intermediates, as described for similar sulfonamide derivatives in and .
Q. Characterization :
- NMR (¹H/¹³C) to confirm stereochemistry and regioselectivity.
- Mass Spectrometry (HRMS) for molecular weight validation.
- HPLC-PDA for purity assessment (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound?
Critical Parameters :
- pH Control : Maintain slightly basic conditions (pH 8–9) during sulfonylation to prevent racemization of the α-carbon .
- Temperature : Limit exothermic reactions (e.g., sulfonylation) to 0–5°C to avoid side products .
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling if pyridinyl introduction requires cross-coupling (see for analogous thiazole synthesis) .
Q. Monitoring Tools :
- TLC with ninhydrin staining to track amine intermediates.
- In-situ IR to monitor sulfonamide formation (disappearance of -NH₂ peaks) .
Q. What analytical challenges arise in characterizing this compound, particularly regarding stereochemical purity and impurity profiling?
Challenges :
- Stereoisomer Separation : The (S)-configuration must be preserved; chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis can resolve enantiomeric impurities .
- Impurity Identification : Common impurities include desulfonated byproducts or incomplete pyridinyl coupling. LC-MS/MS or NMR-guided fractionation is essential (e.g., as in for propanoic acid derivatives) .
Q. Advanced Techniques :
- X-ray Crystallography to confirm absolute configuration.
- 2D NMR (COSY, NOESY) to resolve overlapping proton signals in the phenyl-pyridinyl region .
Q. Based on structural analogs, what biological targets or mechanisms should be prioritized for this compound?
Hypothesis-Driven Approach :
- Sulfonamide Targets : Carbonic anhydrase, matrix metalloproteinases (MMPs), or tyrosine kinase receptors, as sulfonamides are known inhibitors (e.g., highlights antibacterial activity in furyl-sulfonamides) .
- Pyridinyl Interactions : The pyridin-4-yl group may target nicotinic acetylcholine receptors or kinases (e.g., EGFR).
Q. Experimental Design :
Q. How can contradictory bioactivity data from structural analogs be resolved?
Case Example : If reports higher antibacterial activity for methoxy-substituted sulfonamides versus hydroxy analogs, while other studies show the reverse, consider:
Solubility Effects : LogP calculations (e.g., using MarvinSketch) to assess hydrophobicity differences.
Target Specificity : Perform molecular docking (e.g., AutoDock Vina) to evaluate binding mode variations.
Experimental Variables : Replicate assays under standardized conditions (pH, serum content) to isolate structural contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
